2-Furoyl isothiocyanate

説明

Historical Context and Evolution of Research on 2-Furoyl Isothiocyanate

Early investigations into isothiocyanate chemistry laid the groundwork for the synthesis and exploration of compounds like this compound. While specific early research milestones for this exact compound are not extensively documented in readily available literature, the broader class of aroyl isothiocyanates has been a subject of study for many decades. A 1934 publication in the Journal of the American Chemical Society on benzoyl and furoyl isothiocyanates and their use in synthesizing heterocyclic compounds indicates that initial interest was centered on their fundamental reactivity and synthetic utility. acs.org

The evolution of research on this compound has transitioned from these foundational synthetic explorations to more application-focused studies. In the 21st century, research has increasingly concentrated on leveraging this compound as a scaffold for generating molecules with potential biological activities. This shift is evidenced by numerous studies focusing on the synthesis of this compound-derived thioureas, triazoles, and other heterocycles for evaluation as antimicrobial, antioxidant, and enzyme-inhibiting agents. researchgate.netuobaghdad.edu.iq The common synthetic route involves the reaction of 2-furoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate, to generate this compound in situ, which is then reacted with a suitable nucleophile. uobaghdad.edu.iqconicet.gov.ar

A key aspect of its research evolution is its role as a versatile building block. researchgate.net Researchers have utilized it in reactions with various amines, hydrazines, and other nucleophilic reagents to create extensive libraries of novel compounds for biological screening. researchgate.netuobaghdad.edu.iqresearchgate.net This strategic use highlights a move towards its application in medicinal chemistry and drug discovery programs.

| Key Research Milestones | Description | Reference |

| Early Synthesis | Utilized as a key intermediate in the synthesis of various heterocyclic compounds. A common method is the reaction of 2-furoyl chloride with potassium thiocyanate. | conicet.gov.ar |

| Antimicrobial Studies | Employed in the synthesis of heterocyclic systems like 1,2,4-triazoline, thiadiazolidine, and quinazoline, which were subsequently tested for their antimicrobial activities. | researchgate.netconsensus.app |

| Antioxidant Research | Served as a precursor for the synthesis of 1-(2-furoyl)thiourea derivatives that were evaluated for their antioxidant properties using methods like DPPH radical scavenging. | uobaghdad.edu.iq |

| Enzyme Inhibition | Used to create compounds studied as potential inhibitors of enzymes such as urease. | uobaghdad.edu.iqresearchgate.net |

| Coordination Chemistry | The resulting thiourea (B124793) derivatives have been investigated for their ability to form complexes with various metal ions. | conicet.gov.ar |

Overview of Key Research Domains for this compound

The primary research domain for this compound is synthetic organic chemistry, with a strong emphasis on the creation of novel heterocyclic structures. Its reactivity makes it a cornerstone for generating molecular diversity. The major applications of the compounds derived from this compound fall into several key areas of investigation.

One of the most prominent research areas is the development of new antimicrobial agents . This compound is used as a starting material to synthesize a variety of nitrogen and sulfur-containing heterocycles. For instance, it has been reacted with different nucleophiles to produce five- and six-membered heterocyclic systems such as 1,2,4-triazolines, thiadiazolidines, quinazolines, benzothiazoles, benzoxazoles, and benzimidazoles, which have been subsequently tested for their biological activities. researchgate.netconsensus.app

Another significant domain is the exploration of antioxidant compounds . Researchers have synthesized series of 1-(2-furoyl)thiourea derivatives from this compound and evaluated their capacity to scavenge free radicals. uobaghdad.edu.iq

Furthermore, there is a growing interest in the role of this compound derivatives as enzyme inhibitors . Specifically, its derivatives have been investigated as potential urease inhibitors, which is relevant in the context of agricultural and medicinal chemistry. uobaghdad.edu.iqresearchgate.net

The field of coordination chemistry also utilizes ligands derived from this compound. The resulting thiourea derivatives, for example, have been studied for their complexation ability with various metal ions, which has potential analytical applications. conicet.gov.ar

| Research Domain | Specific Application/Finding | Derived Compounds | Reference |

| Antimicrobial Synthesis | Synthesis of heterocyclic systems with potential biological activities. | 1,2,4-triazoline, thiadiazolidine, quinazoline, benzothiazole, benzoxazole, benzimidazole (B57391), thiazolidine (B150603), imidazolidine | researchgate.netconsensus.app |

| Antioxidant Research | Creation of derivatives tested for radical scavenging activity. | 1-(2-furoyl)thiourea derivatives | uobaghdad.edu.iq |

| Enzyme Inhibition | Development of potential urease inhibitors. | 1-(2-furoyl)thiourea derivatives | uobaghdad.edu.iqresearchgate.net |

| Coordination Chemistry | Synthesis of ligands for complexation with metal ions. | 1-(2-furoyl)-3-substituted thioureas | conicet.gov.ar |

| Synthetic Intermediate | Used as a building block for various heterocyclic compounds through reactions with nucleophiles. | Thioureas, thiocarbamates |

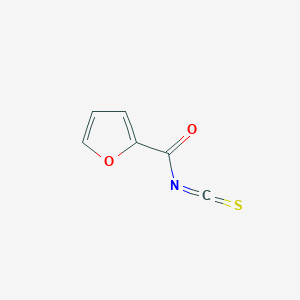

Structure

2D Structure

3D Structure

特性

IUPAC Name |

furan-2-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQPDHJLKUOZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374703 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80440-95-5, 26172-44-1 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-carbonyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 80440-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Furoyl Isothiocyanate

Classical Synthetic Pathways for 2-Furoyl Isothiocyanate

The traditional and most widely employed method for the synthesis of this compound involves nucleophilic substitution reactions. This approach is favored for its reliability and operational simplicity.

The cornerstone of classical this compound synthesis is the reaction of a 2-furoyl halide with a thiocyanate (B1210189) salt. This reaction proceeds through a nucleophilic attack of the thiocyanate anion on the carbonyl carbon of the 2-furoyl halide, leading to the displacement of the halide and the formation of the isothiocyanate.

The most common precursor for this synthesis is 2-furoyl chloride. scispace.com This acyl chloride is reacted with a suitable thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent. scispace.comacs.orguobaghdad.edu.iqresearchgate.net Dry acetone (B3395972) is a frequently used solvent for this reaction. scispace.comacs.orguobaghdad.edu.iqresearchgate.net The reaction mixture is typically heated under reflux to facilitate the formation of this compound. acs.org The progress of the reaction can often be monitored by the precipitation of the corresponding inorganic salt (e.g., KCl). scispace.com

An equimolar amount of 2-furoyl chloride and ammonium thiocyanate in dry acetone, when refluxed for 3 hours, can produce this compound in yields ranging from 70% to 89%. acs.org The resulting this compound is often used immediately in subsequent reactions without isolation due to its reactivity. scispace.comacs.orguobaghdad.edu.iqresearchgate.netacs.org

| Reactants | Solvent | Conditions | Yield |

| 2-Furoyl Chloride, Ammonium Thiocyanate | Dry Acetone | Reflux, 3 hours | 70-89% |

| 2-Furoyl Chloride, Potassium Thiocyanate | Dry Acetone | Stirring, precipitation of KCl indicates formation | Not specified |

While the direct reaction between 2-furoyl chloride and thiocyanate salts is generally efficient, the synthesis of acyl isothiocyanates can be facilitated by the use of catalytic agents. For the broader class of aroyl isothiocyanates, phase-transfer catalysts have been shown to be effective. arkat-usa.orgresearchgate.net These catalysts, such as quaternary ammonium salts, can enhance the rate of reaction between the organic-soluble acyl chloride and the often poorly soluble inorganic thiocyanate salt by transporting the thiocyanate anion into the organic phase. While specific examples detailing the use of phase-transfer catalysts for the synthesis of this compound are not extensively documented, this approach represents a viable strategy for improving reaction efficiency, especially in biphasic systems.

The yield and purity of this compound are highly dependent on the reaction conditions. The use of an anhydrous solvent, such as dry acetone, is crucial to prevent the hydrolysis of the starting material, 2-furoyl chloride, and the product, this compound. scispace.comacs.orguobaghdad.edu.iqresearchgate.net The reaction temperature and time are also important parameters. Refluxing for a sufficient period, typically around 3 hours, is common to ensure the completion of the reaction. acs.org The choice of the thiocyanate salt can also influence the reaction, with both potassium and ammonium thiocyanates being effective. scispace.comacs.org For optimal results, the this compound is often generated and used in situ to avoid degradation during isolation and purification. scispace.comacs.orguobaghdad.edu.iqresearchgate.netacs.org

Due to the reactive nature of this compound, it is frequently generated in situ and immediately consumed in a subsequent reaction. scispace.comacs.orguobaghdad.edu.iqresearchgate.netacs.org This one-pot procedure is a highly efficient strategy for the synthesis of this compound derivatives, such as 1-(2-furoyl)thioureas. scispace.com

Nucleophilic Substitution Reactions in this compound Formation

Comparative Analysis of Synthetic Routes and Methodological Efficiencies for this compound

The classical synthesis of this compound via the reaction of 2-furoyl chloride with a thiocyanate salt is a robust and widely adopted method. Its primary advantages are the ready availability of the starting materials, straightforward reaction conditions, and generally good yields, particularly when the product is used in situ. scispace.comacs.org The efficiency of this method is evident in the high-yield, one-pot synthesis of various thiourea (B124793) derivatives. scispace.com

Another approach involves the use of alternative reagents to thiophosgene, which is highly toxic. nih.gov The synthesis from 2-furoyl chloride and a thiocyanate salt avoids the use of such hazardous reagents. More modern methods for isothiocyanate synthesis include the use of elemental sulfur or microwave-assisted synthesis. nih.gov While these methods can be efficient for certain substrates, their application specifically to this compound is not well-documented.

Considering factors such as reagent availability, operational simplicity, yield, and safety, the classical nucleophilic substitution of 2-furoyl chloride with a thiocyanate salt, especially when employed in an in situ manner, remains a highly efficient and practical methodology for the synthesis of this compound and its derivatives.

Chemical Transformations and Derivatization Strategies Utilizing 2 Furoyl Isothiocyanate

Nucleophilic Addition Reactions of 2-Furoyl Isothiocyanate

This compound serves as a versatile electrophile, readily undergoing nucleophilic addition reactions at the carbon atom of the isothiocyanate group. This reactivity is central to its application in the synthesis of a wide array of heterocyclic and acyclic compounds.

Formation of Thiourea (B124793) Derivatives from this compound and Amines

The reaction between this compound and primary or secondary amines is a well-established and efficient method for the synthesis of N-acyl thiourea derivatives. nih.govmdpi.com This reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate moiety. mdpi.com The versatility of this reaction allows for the introduction of a wide range of substituents, leading to a diverse library of thiourea derivatives. researchgate.net

For instance, the condensation of this compound with various heterocyclic amines in anhydrous acetone (B3395972) yields the corresponding N-acyl thiourea derivatives. nih.gov This straightforward approach has been utilized to synthesize compounds with potential biological activities. mdpi.com The general mechanism for this synthesis involves the initial formation of a dithiocarbamate (B8719985) salt, which then decomposes to the isothiocyanate. The subsequent reaction with an amine leads to the final thiourea product. uobabylon.edu.iqnih.gov

The reaction conditions are typically mild, and the yields are often high, making this a preferred method for generating structural diversity in thiourea compounds. researchgate.net The resulting thiourea derivatives are valuable intermediates in organic synthesis and have been investigated for various applications. analis.com.my

Table 1: Examples of Thiourea Derivatives Synthesized from this compound and Various Amines

| Amine Reactant | Resulting Thiourea Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Aminothiazole | N-(thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 65% | 128-131 |

| 5-Chloro-2-aminopyridine | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 73% | 131-135 |

| 1,2-Phenylenediamine | 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | 63% | Not Specified |

| 1,3-Phenylenediamine | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | 82% | Not Specified |

| 1,4-Phenylenediamine | 1,4-phenylene-bis[3-(α-naphthyl)thiourea] | 95% | Not Specified |

Data compiled from multiple sources. nih.govanalis.com.my

Synthesis of Thiocarbamate Derivatives from this compound and Alcohols

The reaction of isothiocyanates with alcohols provides a direct route to thiocarbamate derivatives. While the Riemschneider thiocarbamate synthesis traditionally involves the reaction of thiocyanates with alcohols under acidic conditions, isothiocyanates can also serve as precursors. wikipedia.org The synthesis of thiocarbamates can be achieved through the alcoholysis of the isothiocyanate. researchgate.net

This nucleophilic addition of an alcohol to the isothiocyanate group is a key method for producing O-alkyl thiocarbamates. nih.gov The reaction mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isothiocyanate. This method is advantageous due to its atom economy and the ability to generate a diverse range of thiocarbamates by varying the alcohol component. researchgate.netnih.gov

Cycloaddition Reactions Involving this compound

This compound is a valuable precursor in cycloaddition reactions, leading to the formation of various heterocyclic systems. nih.gov The isothiocyanate functionality can participate as a dipolarophile or a dienophile, reacting with a variety of 1,3-dipoles or dienes.

Formation of Complex Heterocyclic Ring Systems

The reaction of this compound with various nucleophiles can lead to addition-cyclization sequences, resulting in the synthesis of complex heterocyclic rings. researchgate.net For example, its reaction with nitrogen nucleophiles has been shown to produce a range of azines and azoles. researchgate.net The specific heterocyclic system formed depends on the nature of the reacting nucleophile and the reaction conditions. These reactions highlight the utility of this compound as a building block for constructing diverse and complex molecular architectures. researchgate.net The presence of the carbonyl group in acyl isothiocyanates like this compound imparts unique reactivity, enabling the synthesis of biologically significant heterocycles such as thiazoles, thiadiazoles, and triazoles. researchgate.net

Hydrolytic Reactivity of this compound and Its Byproducts

Isothiocyanates, including this compound, can undergo hydrolysis, particularly under alkaline conditions. srce.hr The hydrolysis of isothiocyanates typically leads to the formation of the corresponding primary amine and thiocarbonate derivatives. In aqueous media, the isothiocyanate group is susceptible to nucleophilic attack by water or hydroxide (B78521) ions. srce.hr The rate of hydrolysis is influenced by factors such as pH and temperature. srce.hrnih.gov For instance, the hydrolysis of allyl isothiocyanate is more facile in alkaline conditions compared to neutral or acidic solutions. srce.hr The stability of isothiocyanates in aqueous environments is a critical consideration in their synthesis and application, particularly in biological systems where water is the primary solvent. researchgate.netresearchgate.net

Intramolecular Cyclization Pathways of this compound Adducts

The adducts formed from the reaction of this compound with various nucleophiles can undergo subsequent intramolecular cyclization reactions. These cyclizations are often key steps in the synthesis of condensed heterocyclic systems. The specific cyclization pathway is dictated by the nature of the initial adduct and the reaction conditions employed. For example, thiourea derivatives obtained from this compound can be cyclized to form various five- and six-membered heterocyclic rings. researchgate.net These intramolecular transformations provide a powerful strategy for the construction of complex polycyclic molecules from relatively simple starting materials.

Versatility of this compound as a Building Block in Organic Synthesis

This compound stands out as a highly valuable and versatile synthon in the field of organic synthesis. Its utility is primarily anchored in the dual reactivity of the acyl isothiocyanate functional group (-CONCS). This group contains two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. This inherent reactivity allows it to react with a wide array of nucleophiles, leading to the formation of diverse and complex molecular architectures, particularly heterocyclic systems. tandfonline.comresearchgate.net The furan (B31954) ring, an integral part of its structure, further contributes to the potential for creating compounds with interesting chemical properties and biological activities.

The primary application of this compound as a building block is in the synthesis of nitrogen- and sulfur-containing heterocycles. tandfonline.comresearchgate.net Studies have demonstrated that it readily undergoes addition-cyclization reactions with various nucleophilic reagents. researchgate.netresearchgate.net These transformations provide efficient pathways to a multitude of five- and six-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry. tandfonline.comresearchgate.net

The reaction typically begins with the nucleophilic attack on the isothiocyanate carbon, forming a thiourea derivative as an intermediate. This intermediate can then undergo intramolecular cyclization, often facilitated by the reaction conditions or the presence of other functional groups, to yield the final heterocyclic product. This strategy has been successfully employed to access a broad spectrum of heterocyclic systems. tandfonline.comresearchgate.net

Detailed research findings have shown that this compound can be reacted with different nucleophiles to produce a variety of heterocyclic frameworks. For instance, its reaction with various nitrogen nucleophiles has been shown to yield heterocycles such as triazines, pyrimidines, oxadiazines, imidazolidines, and thiadiazoles. researchgate.net Similarly, reactions with other nucleophilic reagents have led to the synthesis of 1,2,4-triazolines, thiadiazolidines, quinazolines, benzothiazoles, benzoxazoles, and benzimidazoles. tandfonline.com

The versatility of this compound is summarized in the table below, which showcases the range of heterocyclic systems synthesized from this key building block.

Table 1: Heterocyclic Systems Synthesized from this compound

| Nucleophile Type | Resulting Heterocyclic System(s) |

|---|---|

| Nitrogen Nucleophiles (General) | Triazines, Pyrimidines, Oxadiazines, Imidazolidines, Thiadiazoles researchgate.net |

| Various Nucleophilic Reagents | 1,2,4-Triazolines, Thiadiazolidines, Quinazolines, Benzothiazoles tandfonline.com |

This capacity to serve as a precursor to a wide array of structurally diverse heterocycles underscores the importance of this compound as a foundational building block in synthetic organic chemistry. tandfonline.comresearchgate.net Its predictable reactivity and the stability of its derivatives make it a reliable tool for constructing molecular libraries for various chemical and biological applications. acs.org

Advanced Spectroscopic Characterization of 2 Furoyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of atoms within a molecule. For 2-furoyl isothiocyanate and its derivatives, such as 1-(2-furoyl)thioureas, NMR provides definitive evidence of their formation and structure. uobaghdad.edu.iq

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound derivatives, the spectrum displays characteristic signals for the protons of the furan (B31954) ring.

The furan ring protons typically appear as multiplets in the aromatic region of the spectrum. Specifically, the proton at position 5 (H-5) of the furan ring is the most deshielded due to the electronegativity of the adjacent ring oxygen and the carbonyl group, often appearing as a singlet or a multiplet around 7.35 ppm. researchgate.net The protons at positions 3 (H-3) and 4 (H-4) usually appear at higher fields, often as doublets or multiplets. researchgate.net For instance, in derivatives like 1-(2-furoyl)thioureas, these furan protons are clearly observed, confirming the integrity of the furoyl moiety after the reaction of this compound with amines. uobaghdad.edu.iq Protons on substituent groups introduced via reaction at the isothiocyanate group will have their own characteristic chemical shifts and coupling patterns.

Table 1: Representative ¹H NMR Spectral Data for Furan-Containing Compounds

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Furan H-5 | ~7.35 | s, m |

| Furan H-4 | ~6.35 | m, dd |

| Furan H-3 | ~6.25 | d |

Note: Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and the specific structure of the derivative.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

For this compound and its derivatives, the ¹³C NMR spectrum will show signals for the carbonyl carbon (C=O), the furan ring carbons, and the isothiocyanate carbon (–N=C=S) or the thiourea (B124793) carbon (C=S) in its derivatives. The carbonyl carbon is typically found significantly downfield, often in the range of 160-170 ppm. rsc.org The carbons of the furan ring resonate in the aromatic region, generally between 110 and 150 ppm. rsc.org

A noteworthy feature in the ¹³C NMR spectra of isothiocyanates is the signal for the carbon atom of the –NCS group. This signal is often very broad and of low intensity, sometimes to the point of being unobservable or "nearly silent". glaserchemgroup.comnih.gov This broadening is attributed to the structural flexibility and fast quadrupole relaxation of the adjacent ¹⁴N nucleus. glaserchemgroup.com In derivatives such as 1-(2-furoyl)thioureas, this carbon is transformed into a thiocarbonyl (C=S) carbon, which typically resonates far downfield, often in the range of 180-200 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2-Furoyl Derivatives

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 160 - 170 | |

| Furan Ring Carbons | 110 - 150 | |

| Isothiocyanate (–N=C=S) | 130 - 140 | Often broad or unobserved |

| Thiourea (C=S) | 180 - 200 | In thiourea derivatives |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent and diagnostic absorption band for this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group. chemicalpapers.com This band appears in a relatively clear region of the spectrum, typically between 2000 and 2200 cm⁻¹. chemicalpapers.com

Other key absorptions include the stretching vibration of the carbonyl group (C=O), which is expected to appear as a strong band around 1650-1700 cm⁻¹, and various bands associated with the C-O and C=C stretching and C-H bending vibrations of the furan ring. uobaghdad.edu.iq When this compound is converted to its thiourea derivatives, the characteristic –NCS peak disappears and is replaced by absorptions associated with N-H stretching (if applicable, around 3100-3400 cm⁻¹) and C=S stretching (typically weaker and found at lower wavenumbers, ~1100-1300 cm⁻¹). uobaghdad.edu.iq

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (–N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1650 - 1700 | Strong |

| Furan Ring (C=C, C-O) | Stretch | 1400 - 1600 | Medium |

| Furan Ring (C-H) | Bending | 750 - 1000 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and bonds involving less polarizable groups often give rise to strong Raman signals. For isothiocyanates, the symmetric stretch of the –NCS group is Raman active, although it is typically weaker than the asymmetric stretch observed in the IR spectrum. doi.org The C=C bonds of the furan ring are also expected to produce noticeable Raman bands. While detailed Raman spectroscopic data for this compound is not extensively documented, the technique remains a valuable tool for comprehensive vibrational analysis, particularly for studying molecular symmetry and certain bond vibrations that are weak or inactive in the infrared spectrum. doi.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems and chromophores.

This compound contains a conjugated system that includes the furan ring, the carbonyl group, and the isothiocyanate group. This extended conjugation gives rise to characteristic electronic transitions, primarily π→π* and n→π*. The UV-Vis spectrum is expected to show strong absorption bands corresponding to these transitions. Aromatic and conjugated isothiocyanates typically display characteristic absorption bands; for example, phenyl isothiocyanates show absorption maxima in the 300-320 nm range. chemicalpapers.com Allyl isothiocyanate, a simpler non-aromatic analogue, has an absorption peak around 240 nm. researchgate.net It is anticipated that this compound would exhibit absorption maxima in the UV region, reflecting the electronic structure of its conjugated furoyl system. The exact position and intensity of these bands provide valuable information about the extent of conjugation and the electronic environment of the chromophore. researchgate.net

Table 4: Expected UV-Vis Absorption for Conjugated Isothiocyanates

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π→π | Conjugated Furoyl System | 220 - 280 |

| n→π | Carbonyl, Isothiocyanate | > 280 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of this compound and its derivatives, providing precise information on molecular weight and characteristic fragmentation patterns. In electron ionization (EI) mass spectrometry, the stability of the molecular ion (M+) can vary significantly depending on the specific structure of the derivative. For some derivatives, the molecular ion peak is readily observed, directly confirming the molecular formula. However, for other, more labile structures, the molecular ion can be unstable and may not be detected; in such cases, the observed mass spectrum is composed entirely of fragment ions. tsijournals.com

The fragmentation of derivatives synthesized from this compound, such as N-acylthioureas, often follows predictable pathways governed by the weakest bonds and the most stable resulting fragments. A common initial fragmentation step involves the cleavage of the bond between the furoyl carbonyl group and the thiourea nitrogen. Thermal fragmentation of furoyl thioureas has been studied using mass spectrometry methods, revealing mechanisms that involve the cleavage of C-N bonds. scispace.com

For instance, the mass spectra of heterocyclic systems derived from this compound show fragmentation patterns that are highly characteristic of their structures. tsijournals.comtsijournals.com The fragmentation can proceed through multiple routes, including rearrangements and the loss of small, stable molecules or radicals. The analysis of these patterns allows for the unambiguous identification of the compound's structure. Tandem mass spectrometry (MS/MS) further refines this analysis by allowing for the fragmentation of a selected parent ion, providing a detailed "fingerprint" of the molecule's constituent parts.

Below is a table summarizing typical mass spectrometric data for a derivative of this compound.

| Compound Type | Molecular Ion (M+) Observation | Key Fragmentation Pathways | Common Fragment Ions (m/z) |

|---|---|---|---|

| 1-(2-Furoyl)thiourea Derivatives | Often observed, but can be weak or absent |

|

|

| Heterocyclic Derivatives (e.g., Quinazolines) | Variable, may be unstable |

|

|

X-ray Diffraction Studies for Solid-State Structural Determination

For example, the crystal structure of 1-(2-furoyl)-3,3-diphenylthiourea was determined from X-ray powder diffraction data. smf.mx The analysis showed that the thiourea group makes a significant dihedral angle with the furoyl group. In the solid state, the packing of these molecules is often dictated by intermolecular hydrogen bonds and other non-covalent interactions, which can form extensive one-, two-, or three-dimensional networks. smf.mx In the crystal structure of 2-furoyl thiourea, molecules are linked, forming one-dimensional chains. scispace.com

The structural data obtained from XRD are invaluable for understanding the molecule's reactivity and its ability to act as a ligand in coordination chemistry. Key structural parameters, such as the C=O and C=S bond lengths, confirm their double-bond character, while the planarity of different molecular fragments can influence biological activity and material properties. scispace.com

The table below presents representative crystallographic data for a derivative of this compound.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| 1-Furoyl-3,3-diphenylthiourea | Monoclinic | P21 |

|

| smf.mx |

| 1-(2-Furoyl)-3-phenylthiourea | Structural study performed via X-ray powder diffraction. | dntb.gov.ua |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes of this compound Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons. It is particularly powerful for characterizing paramagnetic metal complexes, such as those involving transition metals like copper(II), cobalt(II), or manganese(II). Derivatives of this compound, especially the corresponding thioureas and thioamides, are excellent ligands that can coordinate with metal ions through their sulfur and oxygen or nitrogen atoms to form stable complexes.

EPR spectroscopy provides detailed information about the electronic structure of the metal center in these complexes. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). These parameters are highly sensitive to the geometry of the complex, the nature of the coordinating atoms, and the covalency of the metal-ligand bonds. For instance, in Cu(II) complexes, which have a d⁹ electron configuration (S=1/2), the EPR spectrum can distinguish between different coordination geometries, such as square planar or octahedral. researchgate.netmdpi.com The EPR spectra of Cu(II) complexes derived from acylthiourea ligands are often consistent with a d(x²-y²) ground state. researchgate.net

The analysis of the g-tensor and the hyperfine splitting patterns can elucidate the symmetry of the ligand field around the metal ion and identify the nuclei with which the unpaired electron is interacting. This information is crucial for understanding the role of the metal center in processes such as catalysis or biological activity.

The following table summarizes typical EPR parameters for a class of metal complexes relevant to this compound derivatives.

| Metal Complex Type | Metal Ion | Typical g-values | Typical Hyperfine Coupling (A) values | Inferred Geometry/Electronic State |

|---|---|---|---|---|

| Complexes with Acylthiourea Ligands | Cu(II) |

|

| Axial symmetry (e.g., square planar or tetragonally distorted octahedral), d(x²-y²) ground state |

| Complexes with Thiourea-based Ligands | Co(II) | Highly variable depending on spin state and geometry | Hyperfine structure from 59Co (I=7/2) can be observed | Can distinguish between high-spin and low-spin states |

Theoretical and Computational Chemistry Studies on 2 Furoyl Isothiocyanate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure, stability, and reactivity of molecules. For 2-Furoyl isothiocyanate, these computational methods elucidate the intricate interplay of its furan (B31954) ring and isothiocyanate functional group.

Density Functional Theory (DFT) has become a cornerstone for computational studies in chemistry due to its balance of accuracy and computational efficiency. nih.govamanote.com DFT methods are employed to investigate the molecular properties of compounds like this compound by calculating the electron density to determine the ground-state energy. nih.gov A widely used functional for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often yields excellent results for structural and electronic properties. nih.govnih.gov

In the study of this compound and related structures, DFT calculations, typically using basis sets like 6-311++G(d,p), are performed to achieve several objectives:

Geometry Optimization: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).

Vibrational Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict infrared spectra.

Electronic Property Calculation: To determine key parameters such as orbital energies, dipole moment, and charge distribution, which are essential for understanding the molecule's behavior. mdpi.com

The choice of the functional and basis set is crucial for obtaining results that correlate well with experimental data. nih.gov For furan and thiophene (B33073) derivatives, the B3LYP functional has demonstrated reliability in predicting geometries and electronic characteristics. researchgate.net These foundational calculations pave the way for more detailed analyses of the molecule's electronic landscape.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. mpg.dewisc.edu This method provides a quantitative basis for understanding donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.

For this compound, NBO analysis can reveal key intramolecular interactions. The analysis focuses on the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). Significant interactions would likely include:

Delocalization from the oxygen lone pairs (LP) of the furan ring and carbonyl group into adjacent antibonding orbitals (e.g., π* C=C and π* C=O).

Interactions involving the lone pairs on the nitrogen and sulfur atoms of the isothiocyanate group and the antibonding orbitals of the furoyl system.

Hyperconjugative effects from σ-bonds to neighboring π* orbitals.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). irjweb.comwuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. irjweb.comedu.krd

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as it is more polarizable and readily undergoes electronic transitions. edu.krd

For this compound, the HOMO is expected to be distributed over the electron-rich furan ring and parts of the isothiocyanate group, while the LUMO is likely centered on the electron-deficient carbonyl carbon and the N=C=S moiety. DFT calculations provide the energies of these orbitals, which can then be used to calculate global reactivity descriptors. ajchem-a.com

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.25 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.80 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.45 | Correlates with chemical stability and reactivity. |

| Chemical Hardness | η | 2.225 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 0.225 | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity | χ | 5.025 | Measures the power of an atom to attract electrons. |

Note: The values in this table are illustrative, based on typical DFT results for similar organic molecules, and serve to demonstrate the application of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It provides a visual representation of the charge distribution by mapping the electrostatic potential onto the molecule's electron density surface. avogadro.cclibretexts.org

The color scheme of an MEP map is standardized to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are the sites for nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, the MEP map is expected to show distinct regions of varying potential. researchgate.net The most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the furan oxygen and the sulfur atom of the isothiocyanate group. These areas represent the primary sites for interaction with electrophiles. Conversely, the most positive potential (blue) would likely be located around the hydrogen atoms of the furan ring and near the carbonyl carbon, which is influenced by the adjacent oxygen atom. The central carbon of the isothiocyanate group (-N=C=S) is also a significant electrophilic center. This detailed mapping allows for a rational prediction of how the molecule will interact with other reagents. mdpi.com

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of a molecule are dictated by a delicate balance of steric and electronic effects, including intramolecular interactions.

While this compound lacks classic hydrogen bond donors (like O-H or N-H groups), its conformation is governed by weaker intramolecular interactions that function similarly to hydrogen bonds in stabilizing specific geometries. These can include C-H···O, C-H···S, or C-H···N interactions, where a weakly acidic C-H bond interacts with an electronegative atom. nih.gov

Conformational analysis, typically performed using DFT calculations, explores the potential energy surface by rotating the single bonds—specifically, the bond connecting the furan ring to the carbonyl group and the bond between the carbonyl carbon and the isothiocyanate nitrogen. This analysis can identify the most stable conformers.

In this compound, key interactions that likely influence its preferred shape include:

Electrostatic attraction or repulsion between the furan ring's oxygen atom and the carbonyl oxygen or the isothiocyanate group.

Potential weak hydrogen-bonding-like interactions between the furan ring's hydrogen atoms and the oxygen, nitrogen, or sulfur atoms. For instance, an interaction between the C-H bond adjacent to the furan oxygen and the carbonyl oxygen could stabilize a planar conformer. mdpi.com

These subtle but significant intramolecular forces determine the molecule's predominant conformation, which in turn affects its reactivity and interaction with other molecules.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

The molecular structure of this compound, characterized by a furan ring, a carbonyl group, and an isothiocyanate group, provides multiple sites for intermolecular interactions that govern its physicochemical properties and interactions with biological targets. Computational studies on related molecules help elucidate the nature of these non-covalent forces.

Hydrogen Bonding: The this compound molecule possesses several potential hydrogen bond acceptor sites. Theoretical and spectroscopic studies on similar isothiocyanates, such as methyl isothiocyanate, indicate that the sulfur atom is a more favorable hydrogen bond acceptor than the nitrogen atom. researchgate.net The electrostatic potential at the molecular surface is significantly more negative around the sulfur atom. researchgate.net Additionally, the oxygen atom of the carbonyl group serves as a strong hydrogen bond acceptor. These functional groups can form hydrogen bonds with donor molecules, a critical interaction for binding within protein active sites. researchgate.net The formation of hydrogen bonds can be investigated using quantum chemical methods like Density Functional Theory (DFT) in combination with Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecule (QTAIM) analyses, which help to confirm and quantify the strength of these interactions. frontiersin.org

π-π Stacking: The presence of the aromatic furan ring in the 2-furoyl moiety allows for the potential of π-π stacking interactions. This type of non-covalent interaction is common between aromatic rings and can play a significant role in the binding of a ligand to a protein target, contributing to the stability of the ligand-protein complex.

These intermolecular forces, particularly hydrogen bonding, are crucial as they often dictate the optimal orientation of the molecule for interaction with a biological target. researchgate.net

Molecular Docking Studies on Biological Target Interactions

Molecular docking is a computational technique widely used to predict the preferred orientation of a molecule when bound to a second, typically a protein, to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of ligands with their biological targets. For this compound and its derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes.

Molecular docking simulations have been performed to explore the interactions of compounds derived from this compound with several key protein targets.

Urease: Derivatives of this compound, specifically 1-(2-furoyl)thioureas, have been theoretically evaluated as potential inhibitors of urease from Bacillus pasteurii (PDB ID: 4ubp). uobaghdad.edu.iquobaghdad.edu.iq These in silico studies utilize software like Autodock to simulate the binding of the ligands to the enzyme's active site. uobaghdad.edu.iquobaghdad.edu.iq The goal of these studies is to identify the binding interactions that could lead to enzyme inhibition, which is relevant for addressing pathological conditions caused by urease, such as peptic ulcers and kidney stone formation. nih.gov

| Ligand Class | Target Protein | PDB ID | Docking Software | Key Findings |

|---|---|---|---|---|

| 1-(2-furoyl)thiourea derivatives | Bacillus pasteurii Urease | 4ubp | Autodock (4.2.6) | Theoretically examined as potential enzyme inhibitors. uobaghdad.edu.iquobaghdad.edu.iq |

GABA-AT: Currently, there is a lack of specific molecular docking studies in the scientific literature detailing the direct interaction between this compound or its immediate derivatives and the enzyme GABA-aminotransferase (GABA-AT).

Tubulin: Isothiocyanates (ITCs) as a chemical class are recognized for their interaction with tubulin. nih.gov Studies have identified tubulin as a primary intracellular protein target for ITCs, which can lead to the disruption of microtubule polymerization. nih.govnih.gov Molecular docking simulations on various ITCs suggest that they bind to tubulin, often involving the formation of hydrogen bonds with key amino acid residues like Lys352. mdpi.com The primary mechanism of interaction for many ITCs is the covalent binding to cysteine residues within the tubulin protein. nih.gov This covalent modification is a key event that can trigger downstream effects such as cell cycle arrest and apoptosis, highlighting the potential of isothiocyanates as anticancer agents. nih.govnih.gov

| Ligand Class | Target Protein | Proposed Binding Mechanism | Key Non-Covalent Interactions |

|---|---|---|---|

| Isothiocyanates (general) | Tubulin | Covalent modification of cysteine residues. nih.gov | Hydrogen bonding (e.g., with Lys352) within binding cavities. mdpi.com |

Computational studies are pivotal in predicting the inhibitory potential of compounds and elucidating their binding mechanisms at the atomic level.

Prediction of Inhibitory Potency: The inhibitory potency of a ligand is often correlated with its binding affinity, which can be estimated from molecular docking scores. nih.gov A lower docking score generally implies a more stable ligand-protein complex and potentially higher inhibitory activity. nih.gov For derivatives of this compound, their evaluation as urease inhibitors was conducted theoretically through such docking studies. uobaghdad.edu.iquobaghdad.edu.iq In the case of tubulin, the inhibitory activity of isothiocyanates correlates well with their ability to disrupt microtubule formation and induce mitotic arrest. nih.gov The potency of different ITCs often follows the order of their tubulin-binding affinity. nih.gov

Prediction of Binding Modes: Molecular docking predicts the specific conformation and orientation of a ligand within a protein's active site. This "binding mode" reveals the crucial intermolecular interactions responsible for binding.

For Urease: In silico analyses of tryptamine-based thiourea (B124793) derivatives have successfully identified the specific binding interactions within the urease active site, providing a framework for understanding how derivatives of this compound might also bind. nih.gov

For Tubulin: Docking models for isothiocyanates suggest that non-covalent interactions, such as hydrogen bonds, help position the ligand correctly within a binding pocket. mdpi.com This initial binding is a precursor to the covalent modification of cysteine residues, which is a key mechanism for the inhibition of tubulin polymerization by many isothiocyanates. nih.gov Molecular dynamics simulations on other inhibitors have highlighted the importance of interactions with residues such as Tyr385, Phe518, and Ser530 in stabilizing the ligand within the binding site. nih.govnih.gov

Biological Activities and Associated Mechanistic Pathways of 2 Furoyl Isothiocyanate Derivatives

Antimicrobial Efficacy of 2-Furoyl Isothiocyanate Derivatives

Research has shown that carbamothioyl-furan-2-carboxamide derivatives, synthesized from this compound, possess significant antimicrobial activity against a range of bacterial and fungal strains. The effectiveness of these compounds is influenced by the specific chemical groups attached to the core structure. For instance, derivatives featuring a 2,4-dinitrophenyl group have demonstrated broad-spectrum inhibition against various bacteria and fungi. The lipophilicity conferred by aromatic moieties is believed to enhance their antibacterial action.

The antimicrobial potential has been quantified using standard laboratory methods, including the measurement of inhibition zones and minimum inhibitory concentrations (MIC).

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| (2,4-dinitrophenyl) derivative | S. aureus | 17 | 150.7 |

| P. aeruginosa | 12 | 200.0 | |

| E. coli | 15 | 170.3 | |

| B. subtilis | 16 | 165.1 | |

| p-tolyl derivative | S. aureus | 14 | 180.5 |

| P. aeruginosa | 10 | 250.0 | |

| E. coli | 13 | 190.2 | |

| B. subtilis | 15 | 175.4 |

Data compiled from studies on carbamothioyl-furan-2-carboxamide derivatives.

The antifungal activity of these derivatives is often more pronounced than their antibacterial effects.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| (2,4-dinitrophenyl) derivative | A. niger | 16 | 175.8 |

| A. flavus | 15 | 180.4 | |

| C. albicans | 18 | 122.1 | |

| p-tolyl derivative | A. niger | 14 | 190.6 |

| A. flavus | 13 | 200.1 | |

| C. albicans | 16 | 155.3 |

Data compiled from studies on carbamothioyl-furan-2-carboxamide derivatives.

Mechanisms of Action in Microbial Systems

The antimicrobial effects of this compound derivatives are attributed to several mechanisms that target the viability and integrity of microbial cells.

A primary mechanism of action for these compounds involves the disruption of the bacterial cell membrane. The lipophilic nature of aromatic isothiocyanates is thought to facilitate their passage across bacterial membrane structures nih.govmdpi.com. The presence of nitrogen and sulfur atoms, with their nucleophilic characteristics, along with molecular polarity, may aid in penetrating the bacterial cell wall, leading to the inhibition of cell growth nih.gov. For other isothiocyanates, such as phenethyl isothiocyanate (PEITC), this disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell rupture nih.govmdpi.com. Electron microscopy has revealed that isothiocyanates can induce the formation of protrusions on the bacterial membrane, leading to a loss of integrity nih.gov.

Beyond membrane damage, these derivatives can interfere with crucial microbial enzymatic processes. Thiourea (B124793) derivatives, which are structurally related to the carbamothioyl compounds derived from this compound, are known inhibitors of bacterial actin MreB, a protein essential for cell shape determination and maintenance nih.gov. Furthermore, isothiocyanates are recognized for their ability to inhibit key metabolic enzymes. For example, allyl isothiocyanate (AIT) has been shown to inhibit thioredoxin reductase and acetate kinase, enzymes vital for ribonucleotide synthesis and energy metabolism, respectively mdpi.comnih.gov. This inhibition is often achieved through interaction with the sulfhydryl groups of the enzymes, disrupting their function and leading to a multi-targeted attack on the microbe's metabolic pathways nih.gov. Studies on 1-(2-furoyl)thiourea derivatives have also explored their potential as inhibitors of the urease enzyme through molecular docking studies uobaghdad.edu.iq.

Anticancer Potential of this compound Analogues

Analogues derived from this compound have demonstrated promising anticancer activity in vitro against various human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7). The cytotoxic effect varies depending on the specific derivative, with compounds like p-tolylcarbamothioyl)furan-2-carboxamide showing significant activity.

Table 3: In Vitro Anticancer Activity of this compound Derivatives (% Cell Viability)

| Compound | HepG2 | Huh-7 | MCF-7 |

|---|---|---|---|

| (p-tolyl) derivative | 33.29% | 40.15% | 45.88% |

| (4-chlorophenyl) derivative | 42.76% | 50.23% | 55.19% |

| (2,4-dinitrophenyl) derivative | 60.11% | 65.43% | 70.21% |

Cell viability measured at a concentration of 20 μg/mL.

Induction of Apoptosis Pathways in Cancer Cells

A hallmark of many anticancer agents, including the broader class of isothiocyanates, is the ability to induce programmed cell death, or apoptosis nih.govnih.gov. While direct studies on this compound derivatives are emerging, the well-documented actions of other isothiocyanates suggest a probable mechanism. Isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are known to trigger apoptosis by modulating critical signaling pathways nih.govfrontiersin.org. This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of caspases, which are key proteases in the apoptotic cascade frontiersin.orgphcog.comresearchgate.net. For example, BITC has been shown to increase the activity of caspase-9 and caspase-3 in pancreatic cancer cells, indicating the involvement of the mitochondrial-dependent apoptosis pathway phcog.com. This programmed cell death is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response.

Effects on Cancer Cell Proliferation

Isothiocyanates (ITCs), a class of compounds to which this compound belongs, are recognized for their potential in cancer chemoprevention, partly through the inhibition of cancer cell proliferation. nih.gov Research indicates that various ITCs can curtail the proliferation of different cancer cell lines, thereby limiting tumor growth. frontiersin.org This anti-proliferative effect is frequently linked to the ability of ITCs to induce cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from entering mitosis and thus impedes tumor progression. frontiersin.org

The anti-cancer activities of ITCs stem from their diverse mechanisms of action which include modulating carcinogen metabolism, inducing cell cycle arrest, and promoting programmed cell death (apoptosis). frontiersin.org Studies have demonstrated that ITCs such as sulforaphane (SFN), allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC) possess potent anticancer properties across various cancer models. frontiersin.orgnih.gov For instance, exposure of cancer cells to AITC, BITC, or PEITC for as little as three hours has been shown to be sufficient to inhibit cell growth. nih.gov This rapid induction of growth inhibition is significant as ITCs are often quickly cleared from the body. nih.gov These ITCs have been found to modulate multiple cellular targets involved in proliferation, including disrupting mitochondrial membrane potential, activating caspases, arresting the cell cycle, and inducing differentiation. nih.gov

A series of carbamothioyl-furan-2-carboxamide derivatives, synthesized from this compound, were evaluated for their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.gov One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest anti-cancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%. nih.gov The study concluded that these derivatives could be a potential source of anti-cancer agents. nih.gov

Table 1: Effects of Isothiocyanate Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Allyl-ITC (AITC), Benzyl-ITC (BITC), Phenethyl-ITC (PEITC) | Various cancer cells | Inhibition of cell growth | nih.gov |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma (HepG2) | Reduced cell viability to 33.29% at 20 µg/mL | nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant anti-cancer activity | nih.gov |

| Phenethyl isothiocyanate (PEITC) | MDA-MB-231, T47D, BT549, MCF-7, SKBR3, ZR-75-1 | Suppressed cell viability with IC50 values ranging from 7.2 µmol to 40.4 µmol | mdpi.com |

| Benzyl isothiocyanate (BITC) | MCF-7, MDA-MB-231 | Suppressed growth through apoptosis induction and cell cycle arrest | mdpi.com |

Anti-inflammatory Properties of this compound Derivatives

Isothiocyanates are known to possess anti-inflammatory properties. foodandnutritionjournal.org These compounds can regulate various cellular and molecular pathways involved in inflammation. foodandnutritionjournal.org The anti-inflammatory actions of ITCs are often attributed to their ability to suppress the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Suppression of Inflammatory Markers

Research on various isothiocyanates has demonstrated their efficacy in reducing key inflammatory markers. For instance, sulforaphane has been shown to suppress the expression and release of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov It also inhibits the production of nitric oxide (NO) and the expression of iNOS and COX-2. nih.govnih.gov Similarly, benzyl isothiocyanate (BITC) has been found to reduce the secretion of IL-1β, TNF-α, and IL-6 in a dose-dependent manner in macrophages. researchgate.net This is consistent with the finding that BITC inhibits the expression of iNOS and COX-2 proteins. researchgate.net The combination of phenethyl isothiocyanate (PEITC) and sulforaphane has a synergistic effect in down-regulating inflammatory markers like TNF, IL-1, NO, and prostaglandin E2 (PGE2). nih.gov

Inhibition of Nuclear Factor Kappa B (NF-κB) Pathway

A key mechanism underlying the anti-inflammatory effects of isothiocyanates is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes. nih.govresearchgate.net

Isothiocyanates have been shown to suppress the activation of NF-κB. nih.gov This is achieved by inhibiting the degradation of the inhibitor of κBα (IκBα), which in its active state sequesters NF-κB in the cytoplasm. researchgate.netnih.gov By preventing IκBα degradation, ITCs block the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting its transcriptional activity. researchgate.netnih.gov For example, benzyl isothiocyanate has been shown to inhibit the LPS-induced phosphorylation and degradation of IκBα, the nuclear translocation of p65, and the DNA binding activity of NF-κB. researchgate.net Synthetic ITC analogs have also demonstrated the ability to suppress LPS-induced phosphorylation and degradation of IκBα and decrease the nuclear translocation of p65. nih.gov This inhibition of the NF-κB pathway leads to the downregulation of pro-inflammatory mediators and cytokines such as iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.gov

Antioxidant Capacities of this compound Compounds

Derivatives of this compound have been synthesized and evaluated for their antioxidant properties. uobaghdad.edu.iq Specifically, 1-(2-furoyl)thiourea derivatives have been assessed for their ability to scavenge free radicals. uobaghdad.edu.iq Isothiocyanates, in general, are known to act as indirect antioxidants by inducing phase II detoxifying enzymes that help in the excretion of carcinogens. frontiersin.orgfoodandnutritionjournal.org Some ITCs, like Erucin, can also act as direct antioxidants by scavenging hydroperoxides. foodandnutritionjournal.org The antioxidant activity of ITCs is a key component of their health-beneficial effects, which also include anticarcinogenic and anti-inflammatory properties. foodandnutritionjournal.orgmdpi.com

Radical Scavenging Mechanisms

The primary mechanism by which many antioxidants, including isothiocyanate derivatives, exert their effect is through radical scavenging. This can occur through several pathways, including formal hydrogen transfer (FHT), radical adduct formation (RAF), and single electron transfer (SET). chemrxiv.org

In the context of 1-(2-furoyl)thiourea derivatives, their antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. uobaghdad.edu.iq This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Theoretical studies on other isothiocyanates have shown that they can effectively scavenge highly reactive hydroxyl radicals (HO•) with high rate constants. chemrxiv.orgchemrxiv.org The scavenging can proceed via FHT, where the antioxidant donates a hydrogen atom to the radical, or RAF, where the radical adds to a π-bond in the antioxidant molecule. chemrxiv.org The efficiency of these mechanisms can be influenced by the solvent environment. chemrxiv.org For instance, studies on certain isothiocyanates have indicated that in aqueous media, their hydroxyl radical scavenging activity is comparable to that of several biological molecules. chemrxiv.org

Enzyme Inhibition Studies of this compound and Its Derivatives

This compound serves as a precursor for the synthesis of compounds that are studied as potential enzyme inhibitors. For example, 1-(2-furoyl)thiourea derivatives have been examined as potential inhibitors of the urease enzyme through molecular docking studies. uobaghdad.edu.iq

Isothiocyanates as a class have been investigated for their inhibitory effects on various enzymes. For instance, phenyl isothiocyanate and its derivatives have shown promising inhibitory activity against cholinesterases, with 2-methoxyphenyl ITC being a notable inhibitor of acetylcholinesterase. researchgate.netnih.gov Furthermore, phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have been identified as potent inhibitors of the human COX-2 enzyme, with approximately 99% inhibition at a concentration of 50 μM. researchgate.netnih.gov Certain isothiocyanate derivatives have been designed as selective COX-2 inhibitors, which is a key target in anti-inflammatory therapies. rsc.org Allyl isothiocyanate has been found to inhibit thioredoxin reductase and acetate kinase, suggesting a multi-targeted mechanism of action. nih.gov

Table 2: Enzyme Inhibition by Isothiocyanate Derivatives

| Isothiocyanate Derivative | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 1-(2-furoyl)thiourea derivatives | Urease | Potential inhibition (based on molecular docking) | uobaghdad.edu.iq |

| 2-Methoxyphenyl ITC | Acetylcholinesterase | IC50 of 0.57 mM | researchgate.netnih.gov |

| Phenyl isothiocyanate, 3-methoxyphenyl isothiocyanate | Human COX-2 | ~99% inhibition at 50 µM | researchgate.netnih.gov |

| Fluorine-containing ester derivative of isothiocyanate | COX-2 | Selective inhibition with a selectivity index of 2582.4 | rsc.org |

| Allyl isothiocyanate | Thioredoxin reductase, Acetate kinase | Significant inhibition | nih.gov |

Urease Enzyme Inhibition

Derivatives of this compound, particularly 1-(2-furoyl)thioureas, have been identified as potential inhibitors of the urease enzyme. Urease is crucial for certain pathological conditions in humans, including peptic ulcers and the formation of kidney stones, making its inhibition a significant therapeutic target nih.gov.

Thirteen 1-(2-furoyl)thiourea derivatives were synthesized by reacting this compound with various primary and secondary amines uobaghdad.edu.iquobaghdad.edu.iq. These compounds were then examined theoretically as inhibitors against Bacillus pasteurii urease uobaghdad.edu.iquobaghdad.edu.iq. Molecular docking studies were employed to predict the binding interactions of these derivatives within the active site of the urease enzyme uobaghdad.edu.iq. The general mechanism for urease inhibition by thiol-containing compounds involves binding to the nickel ions in the enzyme's active site or forming mixed disulfides with catalytically important cysteine residues nih.gov. Research into other thiourea derivatives has demonstrated potent in vitro urease inhibition, with some compounds showing activity greater than the standard inhibitor, thiourea nih.gov. For instance, certain alkyl chain-linked thiourea derivatives have exhibited IC₅₀ values as low as 10.65 ± 0.45 μM nih.gov.

| Compound Type | Target Enzyme | Methodology | Observed Potency | Reference |

|---|---|---|---|---|

| 1-(2-furoyl)thiourea derivatives | Bacillus pasteurii urease | Molecular Docking | Identified as potential inhibitors | uobaghdad.edu.iquobaghdad.edu.iq |

| Alkyl chain-linked thiourea derivatives | Jack bean urease | In vitro assay | IC₅₀ values from 10.65 to 60.11 µM | nih.gov |

| Tryptamine-based thiourea derivatives | Jack bean urease | In vitro assay | IC₅₀ values from 11.4 to 24.2 µM | nih.gov |

Cytochrome P450 Enzyme Modulation

While specific studies on this compound derivatives are limited, the broader class of isothiocyanates is known to modulate cytochrome P450 (P450) enzymes nih.govnih.gov. These enzymes are central to the metabolism of a wide array of xenobiotics and endogenous compounds nih.govresearchgate.net.

Isothiocyanates can act as inhibitors of P450 enzymes, which is a key mechanism in their chemopreventive activity nih.govnih.gov. A structure-activity relationship study on various arylalkyl and alkyl isothiocyanates revealed their inhibitory effects on different P450 isozymes nih.gov. For example, phenethyl isothiocyanate (PEITC) showed IC₅₀ values of 47 µM and 1.8 µM for P450 1A1/1A2 and P450 2B1, respectively nih.gov. The inhibitory potency was found to increase with the length of the alkyl chain up to a certain point nih.gov. Generally, parent isothiocyanates are more potent inhibitors than their metabolic conjugates, suggesting that the original compound is required for activity nih.gov. Other isothiocyanates, like allyl isothiocyanate, have been shown to reduce the catalytic activity and expression of CYP2C9 nih.gov. This modulation of P450 enzymes suggests that isothiocyanate derivatives could alter the metabolism of various drugs and other compounds nih.govnih.gov.

Histone Deacetylase Inhibition

Isothiocyanates are recognized as potential inhibitors of histone deacetylases (HDACs) nih.govnih.gov. HDACs are enzymes that play a critical role in gene expression by modifying chromatin structure; their dysregulation is associated with various diseases mdpi.com. HDAC inhibitors can reactivate epigenetically silenced genes, leading to outcomes like cell cycle arrest and apoptosis in cancer cells nih.govnih.gov.

The well-studied isothiocyanate sulforaphane, for instance, is metabolized via the mercapturic acid pathway, and its metabolites are responsible for HDAC inhibition nih.gov. This inhibition leads to an accumulation of acetylated histones, which alters gene expression nih.gov. While direct studies on this compound derivatives as HDAC inhibitors are not prominent, the established activity of other isothiocyanates suggests a potential avenue for investigation. The mechanism involves the isothiocyanate metabolite fitting into the active site of the HDAC enzyme nih.gov.

Activation of Detoxifying Enzyme Systems (e.g., Nrf2 Pathway)

A significant biological activity of isothiocyanates is the induction of phase II detoxification enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govnih.govmdpi.com. This pathway is a primary cellular defense mechanism against oxidative stress nih.gov.

Isothiocyanates are electrophilic compounds that can react with cysteine residues on the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm mdpi.comnih.gov. This reaction leads to the release of Nrf2, allowing it to translocate to the nucleus mdpi.com. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various genes, initiating the transcription of numerous detoxifying and antioxidant enzymes nih.govmdpi.com. These enzymes include quinone reductase, glutathione S-transferases, and others that play a crucial role in neutralizing and eliminating xenobiotics and carcinogens nih.govcasi.org. For example, Moringa isothiocyanate (MIC-1) has been shown to activate the Nrf2-ARE pathway, increasing the expression of downstream genes like NQO1 and HO-1 nih.gov. This general mechanism is a hallmark of many isothiocyanates and is considered a key component of their protective effects nih.govnih.gov.

Insecticidal Activity of this compound Derivatives

The application of thiourea derivatives, which can be synthesized from isothiocyanates, extends to agriculture mdpi.com. While direct and extensive research on the insecticidal properties of this compound derivatives is not widely documented in the available literature, related heterocyclic compounds have been explored for such activities. For instance, various novel 2-phenylpyridine derivatives have been synthesized and tested for insecticidal activity against pests like Mythimna separata, with some compounds exhibiting 100% inhibition at a concentration of 500 mg/L nih.gov. The synthesis of fluorinated thiazole compounds from thiourea precursors has also yielded derivatives with noted insecticidal activity acs.org. The broad bioactivity of heterocyclic compounds derived from isothiocyanates and thioureas suggests that derivatives of this compound could be potential candidates for development as new insecticidal agents.

General Pharmacokinetic Considerations for this compound Derivatives

The pharmacokinetic profile of isothiocyanates is crucial for understanding their biological effects in vivo nih.gov. Upon ingestion, isothiocyanates are generally well-absorbed and enter the bloodstream nih.gov. A primary metabolic route is the mercapturic acid pathway, where the isothiocyanate group reacts with glutathione nih.gov. This conjugate is then further processed and eventually excreted, often in the urine as an N-acetylcysteine conjugate nih.gov.

The chemical structure of the isothiocyanate influences its pharmacokinetic properties. A comparative study between phenethyl isothiocyanate (PEITC) and 6-phenylhexyl isothiocyanate (PHITC) in rats demonstrated significant differences in their disposition nih.gov. PHITC, with its longer alkyl chain, showed a later peak in blood concentration and a longer elimination half-life in the target lung tissue compared to PEITC nih.gov. Furthermore, the routes of excretion differed substantially, with PEITC being primarily excreted in urine and PHITC having a much higher proportion of fecal excretion nih.gov. These findings indicate that the specific structure of this compound derivatives would likely determine their absorption, distribution, metabolism, and excretion profiles.

Structure Activity Relationship Sar Studies of 2 Furoyl Isothiocyanate Derivatives

Systematic Derivatization and Analogue Synthesis for SAR Elucidation